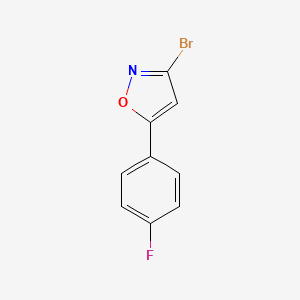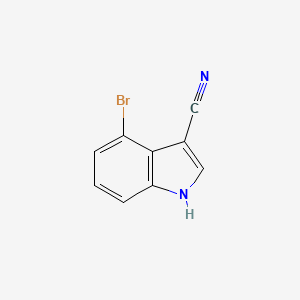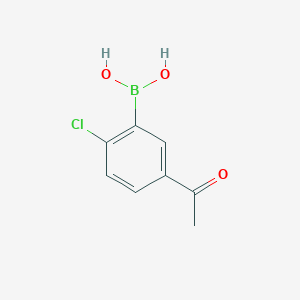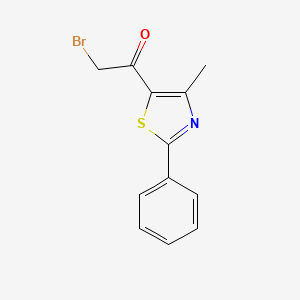
2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone is a chemical compound that is part of a broader class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse pharmacological activities, including their potential as COX-2 inhibitors, which are important in the treatment of inflammation and pain .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the cyclocondensation of dithiocarbamate with various substituted ethanones. For instance, the synthesis of 4-(4-methylsulfonylphenyl)-3-phenyl-2(3H)-thiazole thione derivatives, which are structurally related to 2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone, was achieved by reacting corresponding dithiocarbamate with 2-bromo-1-(4-methylsulfonylphenyl)ethanone, followed by dehydration with H2SO4 . This method suggests a potential pathway for the synthesis of the compound , although the exact details for its synthesis are not provided in the data.
Molecular Structure Analysis
While the specific molecular structure analysis for 2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone is not detailed in the provided papers, related compounds have been studied using various computational methods. For example, the molecular structure, vibrational frequencies, and assignments of a similar compound were investigated using Gaussian09 software, with results in agreement with experimental infrared bands and XRD data . Such analyses are crucial for understanding the stability and electronic properties of the molecule, which can be inferred to be similar for the compound .
Chemical Reactions Analysis
The reactivity of 2-bromo-1-ethanone derivatives is highlighted by their ability to undergo various chemical reactions. For instance, 2-bromo-1-(1H-pyrazol-4-yl)ethanone, a compound with a similar functional group, can react with aminotriazolethiol to form novel triazolothiadiazines . This indicates that the bromo-ethanone moiety in these compounds is a versatile precursor for synthesizing a wide range of heterocyclic compounds, suggesting that 2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone could also be used in similar synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be deduced from their structural features. For example, the presence of a bromo substituent indicates potential reactivity in nucleophilic substitution reactions, as seen in the synthesis of thiazolidin-2-ones from γ-bromodypnone . Additionally, the presence of a ketone group can influence the compound's polarity and reactivity in condensation reactions. The electronic properties, such as HOMO-LUMO gaps, can be analyzed to predict the compound's chemical stability and reactivity . Furthermore, the fungicidal activity of thiazole derivatives synthesized from 2-bromo-1-(3,4-dimethylphenyl)ethanone suggests potential biological applications for the compound .
Scientific Research Applications
Biological Activities of Thiazole Derivatives : A study focused on synthesizing thiazole derivatives, including those related to 2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone, demonstrated that these compounds have significant biological activities. They were found to be potent immunosuppressors and immunostimulators, showing inhibitory effects on macrophages and T-lymphocytes. Some derivatives also exhibited cytotoxicity against various cancer cell lines, including colon carcinoma and hepatocellular carcinoma (Abdel‐Aziz et al., 2011).
Anticancer Potential : Another research highlighted the synthesis of imidazo[2,1-b][1,3]thiazoles, derived from γ-bromodipnones, which showed moderate antitumor activity. The study indicated that these compounds could suppress the growth of kidney cancer cells, with weaker effects on prostate cancer, colon cancer, and leukemia cell lines (Потиха & Броварец, 2020).
Anticholinesterase Activities : Compounds synthesized from 2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone have been evaluated for their anticholinesterase activities. This study found that some derivatives exhibited significant inhibitory effects on acetylcholinesterase, a key enzyme in the nervous system (Mohsen et al., 2014).
Antimicrobial and Antituberculosis Activities : Research on the synthesis of thiazolyl derivatives from 2-bromo-1-(4-substituted phenyl)ethanones revealed their interesting antimicrobial properties. Some compounds showed promising activity against bacterial and fungal strains, including Mycobacterium tuberculosis, indicating potential use in treating infections (Nural et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNOS/c1-8-11(10(15)7-13)16-12(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMSILGSXFNLJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383712 |
Source


|
| Record name | 2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone | |
CAS RN |
7520-95-8 |
Source


|
| Record name | 2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

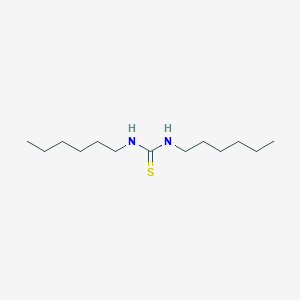
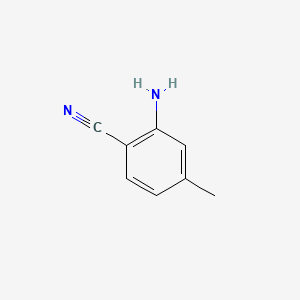
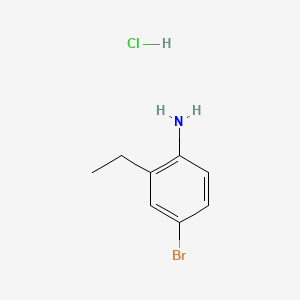
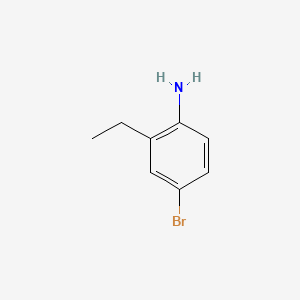
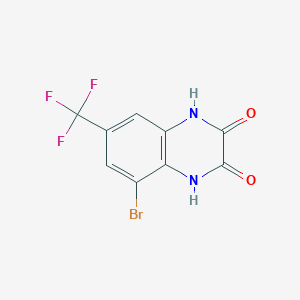
![1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride](/img/structure/B1273666.png)
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)

![5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1273682.png)
![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)

